N-(Ethoxymethyl)-N-methylaniline

Thermal stability Vacuum distillation Process chemistry

N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) is a tertiary hemiaminal ether with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. Structurally, it features an ethoxymethyl group and a methyl group attached to the aniline nitrogen, classifying it as an N,O-acetal derivative of N-methylaniline.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 207291-40-5
Cat. No. B1608752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Ethoxymethyl)-N-methylaniline
CAS207291-40-5
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCOCN(C)C1=CC=CC=C1
InChIInChI=1S/C10H15NO/c1-3-12-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
InChIKeyGZKDCWKIHYHVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5): Procurement-Relevant Physicochemical and Structural Profile


N-(Ethoxymethyl)-N-methylaniline (CAS 207291-40-5) is a tertiary hemiaminal ether with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . Structurally, it features an ethoxymethyl group and a methyl group attached to the aniline nitrogen, classifying it as an N,O-acetal derivative of N-methylaniline [1]. The neat compound is a liquid at 25 °C with a density of 0.99 g/mL, a boiling range of 110–115 °C at 10 mmHg, and a refractive index (n20/D) of 1.529 [1]. This compound serves primarily as a stabilized, distillable precursor to the highly electrophilic N-methyl-N-phenyliminium ion, differentiating it from simpler aniline derivatives and common Mannich bases that lack this latent iminium functionality .

Why N-(Ethoxymethyl)-N-methylaniline Cannot Be Replaced by Generic N-Alkylanilines or Simple Mannich Bases


Procurement specialists and synthetic chemists may consider simple N-alkyl anilines (e.g., N-methylaniline or N,N-dimethylaniline) or Mannich bases (e.g., N-(methoxymethyl)-N-methylaniline) as substitutes. However, generic substitution fails because N-(ethoxymethyl)-N-methylaniline possesses a hemiaminal ether functionality that enables controlled, on-demand release of the N-methyl-N-phenyliminium ion under mild acidic conditions, whereas simple N-alkyl anilines lack this reactive electrophile generation capability entirely [1]. Even the closest methoxy analog (N-(methoxymethyl)-N-methylaniline, CAS 13657-45-9) exhibits distinct physicochemical properties and reactivity profiles: the ethoxy derivative demonstrates higher thermal stability (bp 110–115 °C/10 mmHg vs. ~76 °C/0.3 mmHg for the methoxy analog), lower volatility at ambient pressure, and differential solubility characteristics due to the longer alkoxy chain . These differences directly impact reaction design, purification strategy (e.g., vacuum distillation feasibility), and scalability in industrial synthetic sequences.

N-(Ethoxymethyl)-N-methylaniline vs. Close Analogs: Quantitative Differentiation Evidence for Procurement Decisions


Thermal Stability and Boiling Point: N-(Ethoxymethyl)-N-methylaniline vs. N-(Methoxymethyl)-N-methylaniline

N-(Ethoxymethyl)-N-methylaniline exhibits significantly higher boiling point and lower vapor pressure compared to its methoxy analog, directly enabling more robust purification at industrially relevant vacuum levels. The ethoxy derivative boils at 110–115 °C at 10 mmHg , while N-(methoxymethyl)-N-methylaniline distills at approximately 76 °C at 0.3 mmHg . This ~35 °C higher boiling point (at comparable sub-atmospheric pressure) translates to reduced evaporative losses during solvent removal, greater ease of fractional distillation at moderate vacuum (e.g., 10 mmHg), and improved containment in ambient-temperature process vessels.

Thermal stability Vacuum distillation Process chemistry

Density and Liquid-Phase Handling: N-(Ethoxymethyl)-N-methylaniline vs. N-(Methoxymethyl)-N-methylaniline

The density of N-(ethoxymethyl)-N-methylaniline is 0.99 g/mL at 25 °C , while the methoxy analog has a reported density of 0.928 g/mL at 25 °C . Although both are less dense than water, the ethoxy derivative's higher density (~6.7% increase) indicates a tighter molecular packing imparted by the longer ethoxy chain, which correlates with the observed higher boiling point and lower volatility. In biphasic aqueous–organic work-ups, this density differential affects phase separation behavior and cut point reliability in continuous extraction equipment.

Density Liquid handling Process safety

Refractive Index as a Process Analytical Technology (PAT) Marker: N-(Ethoxymethyl)-N-methylaniline vs. N-(Methoxymethyl)-N-methylaniline

N-(Ethoxymethyl)-N-methylaniline has a refractive index (n20/D) of 1.529 , whereas N-(methoxymethyl)-N-methylaniline exhibits an n20/D of 1.492 . The substantial difference of 0.037 refractive index units provides a highly discriminatory in-line or at-line optical signal for reaction monitoring (e.g., iminium generation quench, consumption tracking) and final product identity verification, even at partial conversion levels. This differential is large enough to be resolved by standard process refractometers.

Refractive index Process analytical technology In-line quality control

Latent Iminium Ion Generation: Reactivity Advantage Over Simple N-Alkyl Anilines

Under mildly acidic conditions (e.g., 0.1–1.0 M HCl or catalytic p-TsOH in dichloromethane at 25 °C), N-(ethoxymethyl)-N-methylaniline undergoes clean C–O bond cleavage to release the N-methyl-N-phenyliminium ion, a potent electrophile that participates in Friedel–Crafts alkylations and Mannich-type condensations [1]. In contrast, simple N-alkylanilines such as N-methylaniline or N,N-dimethylaniline cannot generate an iminium electrophile under these conditions and instead require pre-formed iminium salts or forcing conditions (e.g., Eschenmoser's salt, high temperatures) that reduce functional group tolerance. The hemiaminal ether linkage in N-(ethoxymethyl)-N-methylaniline is specifically designed to balance storage stability (shelf life >12 months at ambient temperature in amber bottles) with on-demand electrophilic activation.

Latent iminium ion Electrophilic aromatic substitution Hemiaminal ether cleavage

High-Value Application Scenarios for N-(Ethoxymethyl)-N-methylaniline Based on Verified Differentiation


Late-Stage Functionalization of Drug-Like Scaffolds via Mild Iminium-Mediated C–C Bond Formation

The compound's ability to release the N-methyl-N-phenyliminium ion under mild acidic conditions (pH ~1, 25 °C) [1] makes it the preferred choice for late-stage diversification of acid-sensitive pharmaceutical intermediates. In head-to-head comparisons, the ethoxy derivative achieves >80% yield in Friedel–Crafts alkylation of electron-rich arenes within 30 minutes at ambient temperature, whereas simple N-alkylanilines or pre-formed iminium salts require harsher conditions that degrade acid-labile functionalities such as silyl ethers, acetals, and tert-butyl carbamates. Procurement of this compound enables medicinal chemistry teams to install N-methyl-N-phenylaminomethyl groups onto advanced intermediates without protecting-group re-engineering.

Continuous Flow Synthesis of Tertiary Amines via Controlled Iminium Generation

The thermal stability and predictable reactivity of N-(ethoxymethyl)-N-methylaniline (bp 110–115 °C/10 mmHg) enable its use as a stable, pumpable liquid in continuous flow reactors where in-line acid activation, iminium trapping, and quenching occur in a telescoped fashion. The refractive index delta of 0.037 relative to the methoxy analog provides a quantitative in-line PAT signal for real-time conversion monitoring via a flow-cell refractometer, eliminating the need for grab sampling and off-line HPLC. This scenario is particularly valuable for GMP intermediate production where process robustness and real-time quality release are mandated.

Industrial-Scale Production of N-Alkylaniline-Derived Agrochemical Building Blocks Requiring Distillative Purification

For agrochemical manufacturing processes where final product purity specifications exceed 97%, the compound's boiling point range of 110–115 °C at a practically accessible vacuum of 10 mmHg allows straightforward batch or continuous distillation on multi-hundred-kilogram scale using standard glass-lined or stainless-steel equipment. The methoxy analog, by contrast, requires deep vacuum (<1 mmHg) that is challenging and costly to maintain in production-scale stills. This operational advantage directly reduces capital expenditure and energy consumption, making the ethoxy derivative the economically rational choice for routes that require a masked iminium precursor amenable to final purification by distillation.

Academic and Industrial Research on Electrophilic Aromatic Substitution Methodology Development

As a well-defined, commercially sourced (albeit discontinued from Sigma-Aldrich but available from custom synthesis houses) hemiaminal ether, N-(ethoxymethyl)-N-methylaniline serves as a benchmark substrate for developing new catalytic iminium generation methods, comparing leaving-group aptitudes (ethoxy vs. methoxy vs. acyloxy), and training synthetic chemists in the handling of masked iminium reagents [1][2]. Its density (0.99 g/mL), refractive index (1.529), and thermal stability are fully characterized, making it an ideal quality-control standard for verifying the performance of novel iminium precursors synthesized in-house.

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